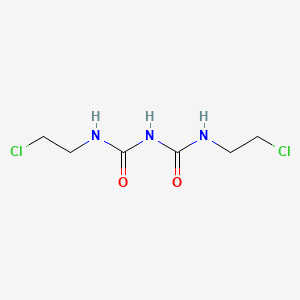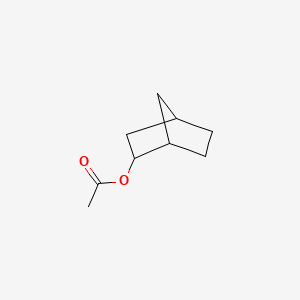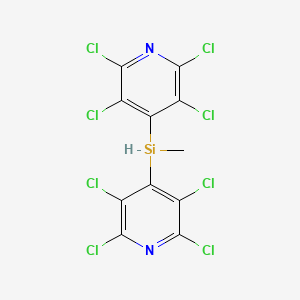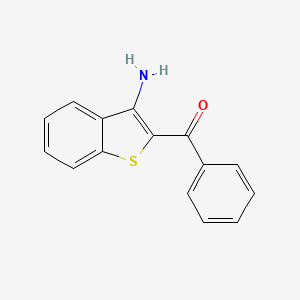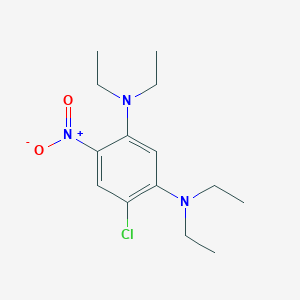
4-Chloro-6-nitro-N,N,N',N'-tetraethyl-1,3-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-nitro-N,N,N’,N’-tetraethyl-1,3-phenylenediamine is an organic compound with the molecular formula C14H22ClN3O2 and a molecular weight of 299.803 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and four ethyl groups attached to a phenylenediamine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitro-N,N,N’,N’-tetraethyl-1,3-phenylenediamine typically involves the nitration of 4-chloro-N,N,N’,N’-tetraethyl-1,3-phenylenediamine. This reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-nitro-N,N,N’,N’-tetraethyl-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylenediamine derivatives.
Scientific Research Applications
4-Chloro-6-nitro-N,N,N’,N’-tetraethyl-1,3-phenylenediamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitro-N,N,N’,N’-tetraethyl-1,3-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N,N’-dibenzyl-6-nitro-1,3-phenylenediamine: Similar structure but with benzyl groups instead of ethyl groups.
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine: Similar structure but with a propanediamine core.
N,N’-Bis-(4-pentyloxybenzylidene)-2-chloro-1,4-phenylenediamine: Similar structure but with pentyloxybenzylidene groups.
Uniqueness
4-Chloro-6-nitro-N,N,N’,N’-tetraethyl-1,3-phenylenediamine is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
133573-89-4 |
|---|---|
Molecular Formula |
C14H22ClN3O2 |
Molecular Weight |
299.79 g/mol |
IUPAC Name |
4-chloro-1-N,1-N,3-N,3-N-tetraethyl-6-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C14H22ClN3O2/c1-5-16(6-2)12-10-13(17(7-3)8-4)14(18(19)20)9-11(12)15/h9-10H,5-8H2,1-4H3 |
InChI Key |
UUIRKGSCYOKGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1[N+](=O)[O-])Cl)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




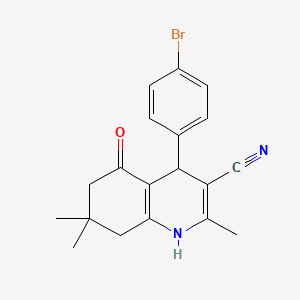

![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)

